1,2-Butanediol, 4-(methylthio)-

Catalog No.
S568935
CAS No.
57070-84-5
M.F
C5H12O2S
M. Wt
136.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Butanediol, 4-(methylthio)-

CAS Number

57070-84-5

Product Name

1,2-Butanediol, 4-(methylthio)-

IUPAC Name

4-methylsulfanylbutane-1,2-diol

Molecular Formula

C5H12O2S

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C5H12O2S/c1-8-3-2-5(7)4-6/h5-7H,2-4H2,1H3

InChI Key

MDBSFZVXGRMTLI-UHFFFAOYSA-N

SMILES

CSCCC(CO)O

Synonyms

4-methylthiobutane-1,2-diol

Canonical SMILES

CSCCC(CO)O

1,2-Butanediol, 4-(methylthio)- is an organic compound characterized by the presence of a methylthio group attached to the butanediol backbone. Its chemical structure can be represented as C5_5H12_{12}O2_2S, indicating it contains two hydroxyl groups (-OH) and one sulfur atom in its molecular framework. This compound is notable for its role as a precursor in various chemical syntheses, particularly in the production of derivatives related to methionine, an essential amino acid.

The primary reactions involving 1,2-butanediol, 4-(methylthio)- include:

  • Hydrogenation: The compound can undergo hydrogenation to produce more saturated derivatives. For instance, 4-methylthio-2-oxo-1-butanol can be reduced using hydrogen in the presence of a transition metal catalyst, yielding 1,2-butanediol, 4-(methylthio)- .
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds or acids. This reaction pathway is significant in synthesizing various intermediates for pharmaceutical applications.
  • Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form ethers or esters, which are valuable in polymer chemistry and material science.

Research indicates that 1,2-butanediol, 4-(methylthio)- exhibits biological activity that may influence metabolic pathways. Its structural similarity to methionine suggests potential roles in metabolic processes involving sulfur-containing amino acids. Additionally, compounds with similar structures have been studied for their effects on cellular metabolism and their potential as therapeutic agents .

Several methods exist for synthesizing 1,2-butanediol, 4-(methylthio)-:

  • From 4-Methylthio-2-oxo-1-butanol: The most common method involves the hydrogenation of 4-methylthio-2-oxo-1-butanol using hydrogen gas and a Raney nickel catalyst under controlled temperatures (20 to 100 °C) .
  • Via Butadiene Derivatives: Another synthetic route includes the reaction of butadiene with methanethiol followed by hydration processes to yield the desired butanediol derivative .

These methods highlight the versatility of starting materials and conditions that can be employed in the synthesis of this compound.

1,2-Butanediol, 4-(methylthio)- has various applications across different fields:

  • Chemical Intermediates: It serves as an important intermediate in synthesizing other chemicals, particularly those related to amino acids and biopolymers.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activity.
  • Polymer Production: The compound can be utilized in polymer chemistry to modify properties such as thermal stability and crystallization behavior in biobased polyesters .

Several compounds share structural similarities with 1,2-butanediol, 4-(methylthio)-. Here are some notable examples:

Compound NameStructureUnique Features
1,4-ButanediolC4_4H10_{10}O2_2Used extensively as a solvent and polymer precursor.
MethionineC5_5H11_{11}NO2_2SEssential amino acid with significant biological roles.
3-Mercapto-1-propanolC3_3H8_8OSContains a thiol group; used in organic synthesis.

The uniqueness of 1,2-butanediol, 4-(methylthio)- lies in its dual hydroxyl functionality combined with a methylthio group, making it particularly useful as a precursor for other sulfur-containing compounds and as an intermediate in various synthetic pathways.

XLogP3

-0.1

Dates

Last modified: 07-20-2023

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